RXFP3 Agonist 1 vs. Endogenous Agonist Relaxin‑3: A >2,800‑Fold Potency Differential for Dose‑Response Calibration
In a cellular cAMP accumulation assay, RXFP3 agonist 1 (compound 3) activates human RXFP3 with an EC50 of 7686 ± 1455 nM, whereas the endogenous agonist relaxin‑3 yields an EC50 of approximately 2.68 nM in a comparable system [1]. The observed potency difference exceeds 2,800‑fold (7.7 µM vs. 2.7 nM).
| Evidence Dimension | RXFP3 cAMP agonism potency (EC50) |
|---|---|
| Target Compound Data | 7686 ± 1455 nM |
| Comparator Or Baseline | Relaxin‑3: ~2.68 nM |
| Quantified Difference | >2,800‑fold lower potency |
| Conditions | CHO‑K1 cells stably expressing human RXFP3; inhibition of forskolin‑stimulated cAMP accumulation; mean ± SE from ≥3 independent experiments performed in duplicate [1] |
Why This Matters
This large potency window enables the use of RXFP3 agonist 1 as a low‑potency calibration standard in concentration–response studies, helping to define the dynamic range of more potent agonists and validate assay sensitivity.
- [1] Guan D, Rahman MT, Gay EA, Vasukuttan V, Mathews KM, Decker AM, Williams AH, Zhan CG, Jin C. Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure-Activity Relationship, and Molecular Modeling Studies. J Med Chem. 2021;64(24):17866-17886. View Source
